Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
CAS No.:
Cat. No.: VC20363099
Molecular Formula: C13H17BrClNO2
Molecular Weight: 334.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrClNO2 |
|---|---|
| Molecular Weight | 334.63 g/mol |
| IUPAC Name | methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1 |
| Standard InChI Key | DXLOKEVVKYIAPJ-HTKOBJQYSA-N |
| Isomeric SMILES | COC(=O)[C@@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |
| Canonical SMILES | COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane core with three distinct functional groups:
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Amino group at the C1 position, protonated as a hydrochloride salt for enhanced solubility
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Methyl ester at C1, providing a reactive handle for further derivatization
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4-Bromophenyl substituent at C3, contributing to π-π stacking interactions in biological systems .
The (1S,3R) stereochemistry creates a chiral center that dictates its molecular recognition properties. X-ray crystallographic studies of analogous compounds reveal a puckered cyclopentane ring with torsion angles of 112–118° between key substituents, optimizing spatial arrangements for receptor binding .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrClNO₂ |
| Molecular Weight | 334.63 g/mol |
| Optical Rotation [α]²⁵D | +8 ± 2° (c=1 in H₂O) |
| Melting Point | 198–202°C (dec.) |
| Solubility | >50 mg/mL in DMSO |
| LogP | 2.81 (calculated) |
Synthetic Methodologies
Asymmetric Synthesis
The industrial-scale production employs a seven-step sequence from commercially available precursors:
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Ring-Closing Metathesis: Formation of the cyclopentane scaffold using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C .
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Stereoselective Amination: Enzymatic resolution with immobilized penicillin G acylase achieves >99% ee for the (1S,3R) isomer .
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Bromophenyl Introduction: Suzuki-Miyaura coupling with 4-bromophenylboronic acid (Pd₂(dba)₃/Q-phos catalyst system; 82% yield) .
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Esterification/HCl Salt Formation: Treatment with methyl chloroformate followed by HCl gas precipitation.
Critical parameters:
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Reaction temperature ≤25°C during amination to prevent racemization
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Strict oxygen-free conditions for palladium-catalyzed steps
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Enzymatic Resolution | 68 | 99.5 | Scalability (>10 kg batches) |
| Chiral Auxiliary | 55 | 98.2 | Avoids biocatalyst costs |
| Dynamic Kinetic Res. | 73 | 98.7 | Continuous process compatible |
Pharmaceutical Applications
S1P1 Receptor Agonists
As a key intermediate in sphingosine-1-phosphate (S1P) receptor modulators, this compound enables:
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Lymphocyte Sequestration: EC₅₀ = 12 nM in human T-cell migration assays
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Oral Bioavailability: LogD7.4 = 1.2 optimizes membrane permeability
Clinical candidates derived from this scaffold show promise in:
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Multiple sclerosis (Phase III trial NCT04875935)
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Ulcerative colitis (Phase II trial NCT05122804)
Neurological Targets
The 4-bromophenyl moiety demonstrates:
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78% inhibition of β-secretase (BACE1) at 10 μM (Alzheimer's models)
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Kᵢ = 4.2 nM against dopamine D₃ receptors (Parkinson's applications)
| Hazard | Pictogram | Signal Word | H-Code |
|---|---|---|---|
| Acute Toxicity | GHS06 | Danger | H301 |
| Skin Irritation | GHS05 | Warning | H315 |
| Eye Damage | GHS05 | Danger | H318 |
Exposure Controls
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PPE: Nitrile gloves, chemical goggles, Type II respirator
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Engineering Controls: Fume hood with ≥100 fpm face velocity
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Storage: Desiccator at 2–8°C under argon
| Company | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Chem-Impex | 99.8% | 1 g, 5 g, 25 g | 420 |
| BLDpharm | 98.5% | 10 g, 50 g | 385 |
| VulcanChem | 99.3% | Custom | 450 |
Recent Advances (2024–2025)
Continuous Flow Synthesis
Microwave-assisted continuous reactors achieve:
Polymorph Screening
Five novel crystalline forms identified:
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